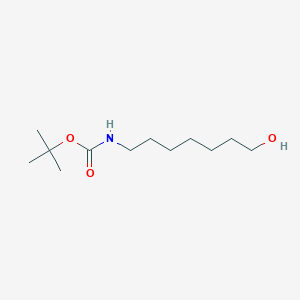

tert-Butyl (7-hydroxyheptyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7-hydroxyheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h14H,4-10H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHJMTNYNBJHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173436-02-7 | |

| Record name | tert-Butyl (7-hydroxyheptyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Tert Butyl 7 Hydroxyheptyl Carbamate and Its Derivatives

Direct Synthesis Approaches for tert-Butyl (7-hydroxyheptyl)carbamate

Direct synthesis of this compound involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto 7-aminoheptan-1-ol. This method is favored for its efficiency and the stability of the resulting carbamate (B1207046).

Regioselective Functionalization Techniques in Carbamate Synthesis

Regioselectivity is crucial when synthesizing carbamates in molecules with multiple reactive sites. In the case of 7-aminoheptan-1-ol, the primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective reaction with electrophilic Boc-donating reagents. This inherent difference in reactivity simplifies the synthesis, as the amine group will preferentially attack the carbonyl carbon of the Boc anhydride, leaving the hydroxyl group intact.

Catalysts can be employed to enhance regioselectivity in more complex substrates. For example, borinic ester catalysts have been shown to control regioselectivity in the carbamoylation of diols, favoring the desired isomer. acs.org While not strictly necessary for the synthesis of this compound from 7-aminoheptan-1-ol, such techniques are vital when dealing with substrates containing multiple hydroxyl or amino groups of similar reactivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, and the Boc-protecting agent.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) | Prevents side reactions with the solvent and effectively dissolves the reactants. |

| Temperature | Typically room temperature or slightly below (0 °C) | Controls the rate of reaction and minimizes the formation of byproducts. |

| Boc-Protecting Agent | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A common and effective reagent for Boc protection, reacting cleanly with the amine. |

| Base | A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) | Scavenges the acidic byproduct (tert-butanol and CO₂) generated during the reaction, driving the equilibrium towards product formation. |

By carefully controlling these conditions, the synthesis of this compound can be achieved with high efficiency and purity.

Synthesis of Analogues and Derivatives of this compound

The versatility of this compound as a building block stems from the ability to functionalize both the carbamate nitrogen and the terminal hydroxyl group.

Carbamate Moiety Modifications: N-Alkylation and N-Substitution Strategies

Modification of the carbamate nitrogen, while less common than hydroxyl group functionalization, can be achieved through N-alkylation or N-substitution. Direct alkylation of the Boc-protected amine is challenging due to the steric hindrance and electron-withdrawing nature of the Boc group. However, under specific conditions using strong bases and alkylating agents, N-alkylation can be accomplished. A more common strategy involves the synthesis of the desired N-substituted 7-aminoheptan-1-ol first, followed by Boc protection.

Hydroxyl Group Functionalization: Etherification, Esterification, and Sulfonylation Reactions

The terminal hydroxyl group of this compound is a prime site for modification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or sulfonate in the presence of a base (e.g., sodium hydride). This Williamson ether synthesis allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: Reaction with a carboxylic acid, acid chloride, or anhydride yields an ester. Common coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate the reaction with carboxylic acids.

Sulfonylation: Treatment with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group (tosylate or mesylate), which can then be displaced by various nucleophiles. nih.gov

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, NaH | Ether |

| Esterification | Carboxylic acid, DCC | Ester |

| Sulfonylation | Tosyl chloride, Pyridine | Tosylate |

Conversion of Terminal Hydroxyl to Diverse Functionalities (e.g., Amines, Halides, Ureas, Azides)

The activated hydroxyl group (as a tosylate or mesylate) is a versatile intermediate for introducing a range of functionalities.

Amines: Nucleophilic substitution with ammonia or a primary/secondary amine can yield the corresponding amine. chemistrysteps.com Alternatively, reaction with sodium azide followed by reduction (e.g., with lithium aluminum hydride or by catalytic hydrogenation) provides a route to the primary amine. chemistrysteps.com

Halides: The hydroxyl group can be converted to a halide using standard reagents such as phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination. chemistrysteps.com

Ureas: The synthesis of ureas from carbamates can be achieved by reacting the carbamate with an amine in the presence of an aluminum amide complex. organic-chemistry.org This method allows for the direct conversion of the carbamate moiety into a urea functionality.

Azides: The Mitsunobu reaction provides a method for the direct conversion of the hydroxyl group to an azide using hydrazoic acid or a surrogate in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). stackexchange.com Alternatively, displacement of a tosylate or mesylate with sodium azide is a common and efficient method. nih.gov

These synthetic transformations highlight the utility of this compound as a versatile platform for the synthesis of a wide array of functionalized molecules.

Stereoselective Synthesis of Chiral tert-Butyl Carbamate Analogues and Intermediates

The introduction of chirality into molecules is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. For analogues of this compound, where stereocenters could be introduced along the heptyl chain or at a substituted position, stereoselective synthesis is paramount. Research has focused on several key strategies to achieve high levels of enantiomeric and diastereomeric purity in related tert-butyl carbamate structures. These methods include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.

One prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereochemical outcome of a reaction. An asymmetric synthesis of mexiletine and its structural analogs, which are chiral amines, was developed utilizing this approach. ca.gov The methodology starts with precursor ketones that are converted to chiral amines through a two-step condensation-reduction sequence, yielding chiral N-tert-butanesulfinyl amines which serve as immediate precursors to the final products. This process allows for high enantiopurity in the resulting chiral amines after the removal of the auxiliary. ca.gov Similarly, Evans' asymmetric aldol reactions employ chiral oxazolidinone auxiliaries to control the stereochemistry of aldol products, which can then be converted into chiral tert-butyl carbamates. nih.gov This was demonstrated in the synthesis of aminoalkyl oxiranes, which are important building blocks for protease inhibitors. The stereochemistry of two adjacent centers was precisely controlled through highly diastereoselective syn- and anti-aldol reactions. nih.gov

Asymmetric catalysis offers another powerful route to chiral carbamate intermediates. The organocatalytic asymmetric Mannich reaction, for instance, can be used to synthesize chiral β-amino aldehydes with high diastereo- and enantioselectivities. orgsyn.org In one example, (S)-proline was used as a catalyst in the reaction between an N-Boc-imine derived from benzaldehyde and propionaldehyde. The resulting product, a precursor to chiral tert-butyl carbamates, was obtained as a stable, crystalline solid, simplifying purification. orgsyn.org

Chiral pool synthesis leverages commercially available enantiopure starting materials to produce complex chiral molecules. An effective synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 was achieved starting from commercially available (1S,2R)- and (1R,2S)-configured cis-2-aminocyclohexanols. d-nb.info These starting materials were converted through a series of steps into the target tert-butyl carbamate-containing molecules with excellent enantiomeric purity. d-nb.info This approach avoids the need for a resolution step or an asymmetric synthesis step for the core chiral fragment, as the stereochemistry is inherent in the starting material.

These methodologies highlight the diverse and powerful tools available for the synthesis of chiral analogues and intermediates of tert-butyl carbamates. The choice of strategy often depends on the specific location of the desired stereocenter and the availability of starting materials.

| Strategy | Key Feature | Example Application | Reference |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | Synthesis of mexiletine analogs using chiral tert-butanesulfinamide. | ca.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral product from achiral reactants. | (S)-proline catalyzed asymmetric Mannich reaction for chiral β²,³-amino aldehydes. | orgsyn.org |

| Chiral Pool Synthesis | Utilizes an enantiomerically pure natural product as a starting material. | Synthesis of trans-ML-SI3 enantiomers from cis-2-aminocyclohexanols. | d-nb.info |

Explorations in Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve safety. For a molecule like this compound, green methodologies can be applied to various stages of its synthesis, particularly in the protection of the amine group as a tert-butyl carbamate (Boc protection) and the choice of solvents and catalysts.

A significant focus of green chemistry is the reduction or elimination of hazardous solvents. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. semanticscholar.org Research has demonstrated that the deprotection of N-Boc amines can be achieved efficiently using only water at reflux temperatures, eliminating the need for any additional, often acidic and hazardous, reagents. semanticscholar.org For the protection step, methods have been developed that proceed under solvent-free conditions. One such technique involves stirring the amine substrate in molten di-tert-butyl dicarbonate without any solvent or catalyst, offering a clean reaction with simple purification. researchgate.net When solvents are necessary, the substitution of hazardous ones like chlorinated solvents with greener alternatives such as ethyl acetate is encouraged. google.com

The development of catalyst-free reactions or the use of environmentally benign catalysts is another cornerstone of green chemistry. The N-Boc protection of amines has been achieved using di-tert-butyl dicarbonate in the absence of common catalysts like 4-(N,N-dimethylamino)pyridine (DMAP), which can be toxic. researchgate.net When a catalyst is required, heterogeneous catalysts that can be easily recovered and reused, such as nano-ferrous ferric oxide (nano-Fe3O4), present a green alternative. researchgate.net This approach not only simplifies product purification but also minimizes catalyst waste. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an attractive green approach. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity. nih.gov Promiscuous esterases have been exploited for the synthesis of carbamates from various amines and carbonates in water, achieving high yields. nih.gov Lipase-catalyzed enantioselective transesterification has also been used in the context of non-protein amino acids protected with carbamate groups. Furthermore, coupling biocatalysis with flow chemistry can create highly efficient and continuous processes for carbamate synthesis. beilstein-journals.org For example, the enzyme CALB (immobilized lipase B from Candida antarctica) has been used in a flow system to process intermediates in carbamate synthesis. beilstein-journals.org These enzymatic methods provide a powerful, sustainable alternative to traditional chemical synthesis. nih.govbeilstein-journals.org

| Green Chemistry Principle | Application in Carbamate Synthesis | Advantages | References |

| Use of Green Solvents | N-Boc deprotection in water; use of ethyl acetate instead of chlorinated solvents. | Reduced toxicity and environmental impact, increased safety. | semanticscholar.orggoogle.com |

| Solvent-Free & Catalyst-Free Conditions | N-Boc protection by reacting amine in molten di-tert-butyl dicarbonate. | Eliminates solvent waste, simplifies purification, avoids toxic catalysts. | researchgate.net |

| Benign & Reusable Catalysts | Use of nano-Fe3O4 as a heterogeneous catalyst for N-Boc protection. | Easy catalyst recovery and reuse, clean reaction profiles. | researchgate.net |

| Biocatalysis | Enzymatic synthesis of carbamates in aqueous media using esterases or lipases. | Mild reaction conditions, high selectivity, environmentally friendly. | nih.govbeilstein-journals.org |

Chemical Reactivity and Transformation Studies of Tert Butyl 7 Hydroxyheptyl Carbamate

Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.org

The most common method for the deprotection of the Boc group is through acid-mediated cleavage. fishersci.co.uk The mechanism involves the protonation of the carbamate, followed by the fragmentation of the protonated intermediate. nih.gov This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. researchgate.net

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration for acids such as HCl, sulfuric acid, and methane sulfonic acid. nih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid and can exhibit an inverse kinetic dependence on the trifluoroacetate concentration. nih.govresearchgate.net

Table 1: Kinetic Data for Acid-Mediated Boc Deprotection

| Acid | Kinetic Dependence on Acid Concentration | Observations | Reference |

|---|---|---|---|

| HCl | Second-order | General acid-catalyzed mechanism proposed. | nih.gov |

| Sulfuric Acid | Second-order | Similar behavior to HCl. | nih.gov |

| Methane Sulfonic Acid | Second-order | Consistent with a general acid-catalyzed pathway. | nih.gov |

| Trifluoroacetic Acid (TFA) | Inverse on Trifluoroacetate Concentration | Requires a large excess of acid for a reasonable reaction rate. | nih.govresearchgate.net |

While acid-mediated cleavage is prevalent, the need for milder and more selective methods has led to the exploration of alternative deprotection strategies, particularly when acid-sensitive functional groups are present in the molecule.

Several reagents and conditions have been developed for the selective removal of the Boc group. For instance, a solution of 4 M hydrogen chloride in anhydrous dioxane is an effective and selective method for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers. acsgcipr.org More recently, the use of oxalyl chloride in methanol has been reported as a mild and selective method for the deprotection of a variety of N-Boc protected compounds, including those with acid-labile groups. nih.gov This method is generally fast, with reactions often completing within a few hours at room temperature. nih.gov

Other notable alternative strategies include the use of aqueous phosphoric acid, which offers an environmentally benign and mild option for the deprotection of tert-butyl carbamates. organic-chemistry.org Additionally, catalyst-free deprotection using boiling water has been demonstrated as a green and selective method. researchgate.net For compounds sensitive to strong acids, reagents like trimethylsilyl iodide (TMSI) in dichloromethane can offer a pH-neutral deprotection pathway. fishersci.co.ukreddit.com

Table 2: Alternative Reagents for Selective Boc Deprotection

| Reagent/Condition | Solvent | Key Features | Reference |

|---|---|---|---|

| 4 M Hydrogen Chloride | Dioxane | Selective for N-Boc over t-butyl esters/ethers. | acsgcipr.org |

| Oxalyl Chloride | Methanol | Mild, fast, and tolerant of acid-labile groups. | nih.gov |

| Aqueous Phosphoric Acid | - | Environmentally benign and mild. | organic-chemistry.org |

| Boiling Water | Water | Catalyst-free and environmentally friendly. | researchgate.net |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane | pH-neutral conditions. | fishersci.co.ukreddit.com |

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in tert-butyl (7-hydroxyheptyl)carbamate is a key site for further functionalization, allowing for the introduction of a wide range of chemical moieties through various reactions.

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. Once activated, the resulting intermediate can readily undergo substitution with a variety of nucleophiles.

While specific kinetic data for this compound are not extensively documented, the kinetics of such SN2 reactions are generally second-order, being first-order in both the substrate and the nucleophile. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the Boc-protecting group is generally well-tolerated by many modern oxidation protocols.

For the controlled oxidation to the aldehyde, mild reagents are required to prevent over-oxidation to the carboxylic acid. Manganese(IV) oxide is a reported reagent for the mild oxidation of β-amino alcohols to α-amino aldehydes with high enantiopurity and without over-oxidation. researchgate.net Other methods for the selective oxidation of primary alcohols to aldehydes in the presence of sensitive functional groups include the use of oxoammonium salts. mdma.chlookchem.com

To achieve oxidation to the carboxylic acid, stronger oxidizing agents or different reaction conditions are necessary. A convenient two-step, one-pot procedure involving initial treatment with NaOCl and TEMPO, followed by NaClO2 oxidation, has been shown to be effective for the conversion of primary alcohols to carboxylic acids in the presence of sensitive functional groups. nih.gov This method is compatible with acid-labile protecting groups. nih.gov

Table 3: Reagents for Controlled Oxidation of the Primary Hydroxyl Group

| Desired Product | Reagent | Key Features | Reference |

|---|---|---|---|

| Aldehyde | Manganese(IV) Oxide | Mild, prevents over-oxidation. | researchgate.net |

| Aldehyde | Oxoammonium Salts | Highly selective for primary alcohols. | mdma.chlookchem.com |

| Carboxylic Acid | TEMPO/NaOCl, then NaClO2 | One-pot procedure, compatible with sensitive groups. | nih.gov |

| Carboxylic Acid | 1-Hydroxycyclohexyl Phenyl Ketone | Tolerates a range of functional groups. | nih.gov |

The primary hydroxyl group can be readily converted into ethers and esters, providing a pathway to a diverse range of derivatives.

Etherification can be achieved under various conditions. For the synthesis of tert-butyl ethers, a mild method involves the use of Mg(ClO4)2 and di-tert-butyl dicarbonate (B1257347). organic-chemistry.org Other ether linkages can be formed through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Esterification of the primary alcohol can be accomplished through several methods. Ceric ammonium nitrate in an alcohol solvent at room temperature can facilitate the esterification of N-Boc protected amino acids while retaining the Boc group. researchgate.net Traditional methods such as Fischer esterification with a carboxylic acid and an acid catalyst are also applicable. For more complex substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the alcohol and a carboxylic acid. researchgate.net Enzymatic methods, using lipases or proteases, also offer a mild and selective route to ester formation. researchgate.net

Table 4: Methods for the Formation of Ethers and Esters

| Reaction | Reagent/Method | Key Features | Reference |

|---|---|---|---|

| Etherification (tert-butyl ether) | Mg(ClO4)2, (Boc)2O | Mild conditions. | organic-chemistry.org |

| Etherification (general) | Williamson Ether Synthesis | Requires a strong base and an alkyl halide. | - |

| Esterification | Ceric Ammonium Nitrate | Retains the N-Boc group. | researchgate.net |

| Esterification | DCC or EDC | Coupling reagents for reaction with carboxylic acids. | researchgate.net |

| Esterification | Enzymatic (e.g., Lipase) | Mild and selective. | researchgate.net |

Intramolecular Cyclization and Rearrangement Processes Induced by the Carbamate and Hydroxyl Functionalities

The linear structure of this compound, featuring a terminal hydroxyl group and a carbamate functionality separated by a flexible seven-carbon chain, presents the potential for intramolecular cyclization reactions. Such processes are typically dependent on the reaction conditions, particularly the presence of activating reagents or catalysts, and the thermodynamic stability of the resulting cyclic structure.

One plausible intramolecular transformation is the cyclization to form a cyclic carbamate, specifically an eight-membered 1,3-oxazocan-2-one ring. This type of reaction generally requires activation of the hydroxyl group or the carbamate nitrogen. Under basic conditions, deprotonation of the terminal hydroxyl group could facilitate a nucleophilic attack on the carbonyl carbon of the carbamate. However, the stability of the Boc protecting group under basic conditions makes this a less likely pathway without specific activating agents.

Alternatively, under acidic conditions, which are known to cleave the Boc group, a different cyclization pathway could be envisioned. Protonation of the carbamate oxygen would be the initial step, leading to the loss of the tert-butyl group and formation of a carbamic acid intermediate. This intermediate is generally unstable and decarboxylates to yield the primary amine, 7-aminoheptan-1-ol. Subsequent intramolecular cyclization of this amino alcohol could then lead to the formation of an eight-membered cyclic ether (oxocane) via dehydration, or more likely, after activation of the hydroxyl group, an intramolecular substitution to form a cyclic amine (azocane). However, the formation of medium-sized rings like these is often entropically disfavored compared to smaller or larger ring systems.

It is important to note that without specific experimental data for this compound, the propensity for these intramolecular cyclization and rearrangement processes remains theoretical. The reaction conditions would need to be carefully selected to favor these pathways over intermolecular reactions or simple deprotection of the carbamate.

Comprehensive Stability Studies of the Carbamate Linkage under Varied Chemical and Physiological Conditions

The stability of the carbamate linkage is a critical aspect of its function, particularly in its role as a protecting group in organic synthesis and its presence in biologically active molecules. The tert-butyl carbamate (Boc group) is renowned for its specific stability profile.

The hydrolytic stability of the carbamate bond in this compound is highly dependent on the pH of the surrounding medium.

Acidic Conditions: The Boc group is characteristically labile under acidic conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine (7-aminoheptan-1-ol) and carbon dioxide. The rate of this hydrolysis is dependent on the acid concentration and the temperature. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can achieve rapid deprotection at room temperature. The kinetics of N-Boc cleavage have been shown in some cases to have a second-order dependence on the acid concentration nih.gov.

Neutral and Basic Conditions: The tert-butyl carbamate linkage is generally stable under neutral and basic conditions. This stability is attributed to the electron-donating nature of the tert-butoxy group, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions. Therefore, at physiological pH (around 7.4), this compound is expected to exhibit high stability with a very slow rate of hydrolysis.

The primary degradation pathway under hydrolytic conditions is the cleavage of the carbamate bond. The expected degradation products under acidic conditions are 7-aminoheptan-1-ol, carbon dioxide, and tert-butanol (or isobutylene resulting from the tert-butyl cation).

Table 1: Predicted Hydrolytic Stability of this compound under Various pH Conditions

| pH Condition | Expected Stability | Primary Degradation Pathway | Major Degradation Products |

| Strongly Acidic (pH < 2) | Low | Acid-catalyzed hydrolysis | 7-aminoheptan-1-ol, CO₂, tert-butanol/isobutylene |

| Mildly Acidic (pH 4-6) | Moderate to High | Slow acid-catalyzed hydrolysis | 7-aminoheptan-1-ol, CO₂, tert-butanol/isobutylene |

| Neutral (pH 7) | High | Very slow hydrolysis | Negligible degradation |

| Basic (pH > 8) | High | Very slow base-catalyzed hydrolysis | Negligible degradation |

This table is based on the general stability of N-Boc protecting groups and is not derived from specific experimental data for this compound.

Carbamate linkages, in general, exhibit significant resistance to proteolytic degradation. Unlike peptide bonds (amides), which are the natural substrates for proteases, the carbamate ester linkage is not readily recognized and cleaved by these enzymes. This proteolytic stability is a key reason for the use of carbamates as isosteres for amide bonds in the design of peptidomimetic drugs.

The structure of this compound, being a simple alkyl carbamate, lacks the specific recognition motifs required for most proteases. Therefore, it is expected to be highly resistant to cleavage by common proteases found in physiological environments, such as in the gastrointestinal tract or in blood plasma.

While direct enzymatic hydrolysis of the carbamate by proteases is unlikely, some esterases, which are prevalent in the liver and plasma, have been shown to hydrolyze certain carbamates. The susceptibility to esterase-mediated hydrolysis can be influenced by the nature of the alcohol and amine substituents of the carbamate. For simple alkyl carbamates like this compound, the rate of enzymatic hydrolysis by esterases is generally low. However, without specific experimental data from incubation studies with relevant enzymes or in biological matrices like plasma or serum, the exact degree of proteolytic and enzymatic stability remains an area for further investigation.

Table 2: Predicted Susceptibility of the Carbamate Linkage in this compound to Enzymatic Cleavage

| Enzyme Class | Predicted Susceptibility | Rationale |

| Proteases (e.g., Trypsin, Chymotrypsin) | Very Low | Carbamate linkage is not a recognized substrate for most proteases. |

| Esterases (e.g., Carboxylesterases) | Low to Moderate | Some esterases can hydrolyze carbamates, but the rate is typically slow for simple alkyl carbamates. |

| Amidases | Very Low | The carbamate linkage is structurally different from an amide bond. |

This table provides a qualitative prediction based on the general properties of carbamates and requires experimental verification for this compound.

Advanced Analytical and Spectroscopic Characterization in Research of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

The ¹H NMR spectrum of tert-Butyl (7-hydroxyheptyl)carbamate provides a wealth of information through the chemical shift, integration, and multiplicity of each signal, corresponding to the different types of protons in the molecule. The large tert-butyl group gives rise to a characteristic sharp singlet, integrating to nine protons, typically found in the upfield region around 1.44 ppm. The protons of the heptyl chain appear as a series of multiplets, with their chemical shifts influenced by the proximity of electronegative oxygen and nitrogen atoms. The methylene (B1212753) group attached to the terminal hydroxyl function (-CH₂OH) is expected around 3.64 ppm, while the methylene group adjacent to the carbamate (B1207046) nitrogen (-CH₂NH-) is shifted to approximately 3.10 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the carbamate group (~156 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (~79 ppm and ~28 ppm, respectively), and the carbons of the heptyl chain, including the terminal carbon bearing the hydroxyl group (~63 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.55 | Broad Singlet | 1H | -NH - |

| ~3.64 | Triplet | 2H | H O-CH₂ -(CH₂)₆- |

| ~3.10 | Quartet | 2H | -CH₂ -NH-Boc |

| ~1.57 | Multiplet | 2H | HO-CH₂-CH₂ -(CH₂)₅- |

| ~1.50 | Multiplet | 2H | -CH₂-CH₂ -NH-Boc |

| ~1.44 | Singlet | 9H | -C(CH₃ )₃ |

| ~1.32 | Multiplet | 6H | HO-(CH₂)₂-(CH₂ )₃-(CH₂)₂-NH-Boc |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~156.1 | -C =O (Carbamate) |

| ~79.0 | -C (CH₃)₃ |

| ~62.9 | HO-C H₂- |

| ~40.8 | -C H₂-NH-Boc |

| ~32.7 | HO-CH₂-C H₂- |

| ~30.0 | -C H₂-CH₂-NH-Boc |

| ~28.4 | -C(C H₃)₃ |

| ~29.0 | Heptyl Chain Methylene |

| ~26.6 | Heptyl Chain Methylene |

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for confirming the complex spin systems and connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting adjacent methylene groups along the heptyl chain, allowing for a sequential "walk" from the hydroxyl end to the carbamate end, confirming the linear aliphatic structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is instrumental for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~3.64 ppm would show a cross-peak to the carbon signal at ~62.9 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include a cross-peak from the nine protons of the tert-butyl group (at 1.44 ppm) to the carbamate carbonyl carbon (~156 ppm) and the quaternary carbon (~79 ppm), unambiguously confirming the structure of the tert-butoxycarbonyl (Boc) protecting group and its attachment to the nitrogen.

The flexible seven-carbon chain of this compound can adopt numerous conformations in solution. Variable-temperature (VT) NMR studies can provide insight into these dynamics. By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts or the broadening of signals, which may indicate the freezing out of specific conformations or the presence of restricted bond rotation.

Furthermore, a detailed analysis of the three-bond proton-proton coupling constants (³J) within the heptyl chain can yield information about the preferred dihedral angles between adjacent methylene groups, as described by the Karplus equation. This allows for an estimation of the population of different staggered conformations (anti vs. gauche), providing a more complete picture of the molecule's average conformation in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and non-volatile molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), allowing its molecular weight to be determined with high precision. Given the molecular formula C₁₂H₂₅NO₃, the molecular weight is 231.33 g/mol . The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 232.2.

Table 3: Predicted ESI-MS Adducts for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₂₆NO₃]⁺ | 232.19 |

| [M+Na]⁺ | [C₁₂H₂₅NNaO₃]⁺ | 254.17 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This level of precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of an ion, such as the [M+H]⁺ ion, with its calculated theoretical mass. An experimental mass of 232.1913, for example, would be in excellent agreement with the calculated mass for [C₁₂H₂₆NO₃]⁺, thereby confirming the elemental formula and ruling out other potential structures with the same nominal mass.

X-ray Crystallography for Precise Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of structurally related N-Boc protected amino alcohols and other carbamate derivatives provides valuable insights into the expected solid-state conformation and intermolecular interactions. acs.orgnih.govresearchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. A key feature of interest would be the conformation of the heptyl chain and the orientation of the carbamate and hydroxyl groups. In the solid state, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds. The hydroxyl group and the N-H group of the carbamate are excellent hydrogen bond donors, while the carbonyl oxygen of the carbamate and the hydroxyl oxygen are effective hydrogen bond acceptors. nih.govresearchgate.net These hydrogen bonding networks would play a crucial role in the crystal packing, influencing the material's physical properties such as melting point and solubility. The analysis of crystal packing would reveal how these molecules arrange themselves in a three-dimensional lattice, which can have implications for polymorphism and solid-state reactivity.

Computational Chemistry and Theoretical Modeling of Tert Butyl 7 Hydroxyheptyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. For tert-Butyl (7-hydroxyheptyl)carbamate, DFT studies can elucidate potential reaction pathways, such as the oxidation of the terminal hydroxyl group or hydrolysis of the carbamate (B1207046) ester. These calculations involve mapping the potential energy surface of a reaction to identify transition states—the highest energy points along a reaction coordinate.

By calculating the energy barrier (activation energy) associated with these transition states, researchers can predict the feasibility and kinetics of a given reaction. For instance, a DFT study could compare the energy barriers for different mechanisms of a reaction, revealing the most favorable pathway. researchgate.net While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, the methodology has been widely applied to similar functional groups. mdpi.comresearchgate.net Such studies typically reveal that reactions are often initiated at sites with high electron density or susceptibility to radical attack. researchgate.net The calculations can determine whether a reaction proceeds via mechanisms like hydrogen atom transfer, radical adduct formation, or single electron transfer. nih.gov

Table 1: Representative Data from a Hypothetical DFT Study on a Reaction Pathway

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants | 0.0 | C-O bond: 1.43 Å |

| 2 | Transition State (TS1) | +20.1 | Forming O-H bond: 1.15 Å |

| 3 | Intermediate | -5.2 | Stabilized complex |

| 4 | Transition State (TS2) | +15.8 | C-N bond cleavage: 1.98 Å |

| 5 | Products | -25.0 | Separated molecules |

This table is illustrative and represents the type of data generated from DFT calculations of a reaction mechanism.

The flexibility of the seven-carbon alkyl chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding this conformational landscape is crucial as the molecule's shape dictates its physical properties and biological interactions.

Theoretical investigations on model Boc-carbamate monomers have utilized conformational search methods to explore the potential energy surface. nih.govchemrxiv.org These searches, often employing force fields like OPLS-2005 within a simulated solvent environment, can identify dozens of unique, low-energy conformers. nih.gov The stability of these conformers is dictated by a delicate balance of intramolecular interactions, particularly hydrogen bonds. nih.govchemrxiv.org

A key finding in related carbamate systems is the presence of both strong and weak hydrogen bonds. Strong hydrogen bonds, such as those between the hydroxyl group's hydrogen and the carbamate's carbonyl oxygen (-O-H···O=C), can significantly stabilize a conformation, often resulting in the lowest energy state. nih.gov Weaker hydrogen bonds, for example between a tert-Butyl methyl group and the carbonyl oxygen, also contribute to the stability of various other conformers. nih.gov Furthermore, analysis of the dihedral angles around the carbamate bond reveals that both cis and trans configurations can be energetically stable, a notable deviation from peptides where the trans form is overwhelmingly favored. chemrxiv.org

Table 2: Key Intramolecular Interactions in Low-Energy Carbamate Conformers

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Primary Stabilizing Interaction | Interaction Type |

| #1 | 0.00 | Hydroxy H ··· Carbonyl O | Strong Hydrogen Bond |

| #2 | 0.45 | tert-Butyl H ··· Carbonyl O | Weak Hydrogen Bond |

| #4 | 1.20 | Hydroxy H ··· Carbonyl O | Strong Hydrogen Bond |

| #12 | 2.10 | Hydroxy H ··· Ether O | Strong Hydrogen Bond |

Data adapted from studies on model Boc-carbamate monomers. nih.govchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation calculates the forces between atoms and uses them to simulate the movement of the molecule over time, providing a virtual movie of its dynamics.

For this compound, MD simulations can reveal how the flexible alkyl chain folds and moves in different solvent environments, such as water or organic solvents. These simulations are particularly useful for understanding solvation, showing how solvent molecules arrange themselves around the solute. nih.gov By analyzing the trajectories from an MD simulation, researchers can identify persistent hydrogen bonds between the molecule's hydroxyl or carbamate groups and surrounding solvent molecules. academie-sciences.fr This provides insight into the microscopic environment of the molecule, which is critical for understanding its solubility and transport properties. academie-sciences.fr

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and helps in understanding how a molecule like this compound might interact with biological targets.

The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the strength of the interaction, or binding affinity. The structural features of this compound—a flexible hydrophobic chain and hydrogen-bonding groups (hydroxyl and carbamate)—suggest it could bind to proteins with corresponding hydrophobic pockets and polar residues. For example, related urea-containing molecules have been identified as inhibitors of enzymes like soluble epoxide hydrolase. mdpi.com Docking studies can reveal the specific interactions, such as hydrogen bonds with amino acid residues like arginine or asparagine, that stabilize the ligand-receptor complex. nih.gov

Table 3: Example Output from a Molecular Docking Simulation

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding. More negative values indicate stronger binding. |

| Key H-Bond Interactions | ASN45, ARG110 | Amino acid residues in the receptor forming hydrogen bonds with the ligand. |

| Interacting Residues | VAL43, ILE57, ALA38 | Amino acid residues involved in hydrophobic (van der Waals) interactions. |

| Ligand Strain Energy | 1.2 kcal/mol | The energetic penalty for the ligand adopting its bound conformation. |

This table is illustrative of typical data obtained from molecular docking software.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by calculating molecular descriptors (numerical representations of a molecule's structure) and using them to create a mathematical equation that predicts the target property.

A QSAR/QSPR study involving this compound would first require the synthesis and testing of a library of related derivatives. For these compounds, various descriptors would be calculated, such as:

Physicochemical: LogP (lipophilicity), molecular weight, polar surface area.

Electronic: Dipole moment, HOMO/LUMO energies.

Topological: Molecular connectivity indices.

These descriptors would then be used to build a predictive model. Such a model could, for example, predict the binding affinity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In Silico Design and Virtual Screening Methodologies for Novel this compound Derivatives

In silico design and virtual screening are computational strategies for discovering new molecules with desired properties from large databases of chemical compounds. These methods can be broadly categorized as either structure-based or ligand-based.

Structure-Based Virtual Screening: This approach uses molecular docking (as described in 5.3) to screen vast libraries, such as the ZINC database, against the three-dimensional structure of a biological target. nih.gov Compounds that dock favorably are selected for further investigation.

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, a known active molecule like this compound can be used as a template. Methods include searching for molecules with similar 2D structures or creating a pharmacophore model—an abstract representation of the essential steric and electronic features required for activity—and using it to search databases for matching compounds. nih.gov

These virtual screening methodologies allow researchers to efficiently sift through millions of potential candidates, prioritizing a smaller, more manageable number for synthesis and experimental testing, thus accelerating the discovery process.

Applications of Tert Butyl 7 Hydroxyheptyl Carbamate in Contemporary Medicinal Chemistry Research

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov These molecules consist of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker's composition and length are critical determinants of the PROTAC's physicochemical properties and biological activity. nih.gov

Aliphatic chains containing a Boc-protected amine, such as the core structure of tert-Butyl (7-hydroxyheptyl)carbamate, are fundamental components for constructing PROTAC linkers. broadpharm.commedchemexpress.combroadpharm.com The hydroxyl group on this compound provides a reactive handle for attachment to one of the ligands, while the Boc-protected amine, after deprotection, offers a site for connecting to the second ligand. This allows for the systematic assembly of the final PROTAC molecule. The seven-carbon (heptyl) chain provides significant length and flexibility, which is crucial for enabling the simultaneous binding of the target protein and the E3 ligase to form a productive ternary complex, the essential step for inducing protein degradation.

The discovery of orally bioavailable PROTACs is a significant challenge, as their large size and molecular properties often place them outside the typical parameters for drug-likeness. nih.govacs.orgresearchgate.net Research has shown that the linker has a profound impact on the passive cell permeability of PROTACs. nih.govacs.org Studies on a series of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs revealed that linkers play a critical role in the molecule's ability to adopt specific conformations. nih.govacs.org

High cell permeability is strongly correlated with the PROTAC's capacity to form folded conformations in nonpolar environments, such as a cell membrane. nih.govresearchgate.netdiva-portal.orgnih.gov These folded states effectively shield the polar surface area of the molecule, particularly that of the E3 ligase ligand, thus facilitating membrane passage. nih.govdiva-portal.orgnih.gov The stabilization of these low-polarity conformations is achieved not only through intramolecular hydrogen bonds but also through other interactions like NH-π and π-π stacking. nih.govacs.orgnih.gov Therefore, the design of linkers derived from structures like this compound focuses on creating scaffolds that are flexible enough to allow for this conformational "chameleon-like" behavior—adopting folded, less polar shapes in nonpolar environments and more extended conformations in aqueous surroundings. nih.gov

Development of Enzyme Inhibitors and Modulators

The carbamate (B1207046) functional group is a key structural motif in a wide array of enzyme inhibitors due to its chemical stability and ability to participate in crucial hydrogen bonding interactions with target enzymes. nih.gov Its structural resemblance to an amide-ester hybrid allows it to act as a stable surrogate for peptide bonds in peptidomimetic inhibitors. nih.gov

Soluble Epoxide Hydrolase (sEH): Substituted carbamates have been identified as potent, tight-binding inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing inflammation. nih.govnih.gov Carbamate-based inhibitors have demonstrated high efficacy, with nanomolar inhibitory constants (Ki values), making them valuable tools for studying inflammation pathways. nih.gov

DOT1L: In the development of inhibitors for the histone methyltransferase DOT1L, a drug target for certain types of leukemia, a carbamate-containing compound played a pivotal role in discovery. nih.gov Although not the final potent inhibitor itself, an initial hit containing a carbamate moiety led to the eventual development of highly potent urea-containing inhibitors of DOT1L. nih.gov

Various Proteases: Carbamates are widely used as the reactive moiety, or "warhead," in inhibitors of serine proteases like cholinesterases. For instance, in the development of butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease therapy, the carbamate group is essential for the carbamoylation of the catalytic serine residue in the enzyme's active site. researchgate.net The design of these inhibitors involves attaching the carbamate to a scaffold that directs it to the enzyme's active site. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of carbamate-based inhibitors. These studies systematically modify the chemical structure to understand the impact on biological activity. For cholinesterase inhibitors, SAR has revealed key insights:

Substituents on the Carbamate Nitrogen: The size and nature of the substituents on the carbamate nitrogen significantly influence inhibitory potency and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For example, replacing a methyl group with larger substituents like ethyl, isopropyl, or tert-butyl can lead to decreased potency due to steric hindrance within the enzyme's active site. researchgate.net

Scaffold and Linker: The structure to which the carbamate is attached determines how it is presented to the active site. In the case of BChE inhibitors, docking studies have shown that a carbazole (B46965) ring can form favorable π-π stacking interactions with aromatic residues like Trp231 and Phe329 in the active site, enhancing binding affinity. monash.edu The length and composition of the linker connecting the carbamate to this recognition element are also critical.

The following table summarizes SAR findings for a series of BChE inhibitors, illustrating the effect of structural modifications.

| Compound Modification | Effect on BChE Inhibitory Potency | Rationale |

|---|---|---|

| Increasing steric bulk on carbamate N (e.g., methyl to tert-butyl) | Decreased potency | Steric hindrance precludes efficient carbamoylation of the catalytic Ser198. researchgate.net |

| Replacing N-methyl with N-ethyl on carbamate | Moderate preference for BChE over AChE | Differential fit within the active sites of the two cholinesterase subtypes. nih.gov |

| Introducing aromatic scaffolds (e.g., carbazole) | Increased potency | Forms favorable π-π interactions with aromatic residues (Trp231, Phe329) in the BChE active site. monash.edu |

| Locking flexible substituents into a ring system | Can decrease steric hindrance compared to open-chain analogues | Reduces conformational flexibility, potentially leading to a more favorable binding pose. researchgate.net |

Prodrug Design and Advanced Drug Delivery Systems Utilizing the Carbamate Moiety

The carbamate group is extensively used in prodrug design to mask polar functional groups like amines, hydroxyls, or carboxyls. nih.govnih.gov This strategy can enhance a drug's stability, improve its pharmacokinetic properties, and increase its ability to permeate cell membranes. nih.govnih.gov

The tert-butyl carbamate (Boc group) is a classic example of a protecting group that can be adapted for prodrug applications. In a prodrug strategy, a carbamate linker can be designed to be cleaved by specific enzymes (such as esterases or cytochrome P450s) or under certain physiological conditions (e.g., the hypoxic environment of a tumor). nih.govresearchgate.net This cleavage releases the active drug molecule at the desired site of action. researchgate.net For a compound like this compound, the Boc-protected amine represents a latent primary amine. This functionality can be incorporated into a prodrug where the free amine is required for therapeutic activity but needs to be masked to improve oral bioavailability or metabolic stability. nih.govnih.gov Upon enzymatic or chemical cleavage of the carbamate in vivo, the active amine is released, restoring the drug's therapeutic effect. nih.govresearchgate.net

Strategies for Enhancing Pharmacokinetic Profiles and Bioavailability

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy. The structure of this compound offers several avenues for modification to optimize these properties. The carbamate group itself imparts a degree of metabolic stability compared to more labile ester or amide bonds. nih.gov

Substitutions on the nitrogen and oxygen termini of the carbamate moiety can significantly influence a molecule's stability and pharmacokinetic characteristics. nih.govacs.org For instance, alterations to the alkyl chain or the tert-butyl group can modulate lipophilicity, which in turn affects membrane permeability and oral bioavailability. While highly lipophilic compounds can readily cross cell membranes, they may suffer from poor aqueous solubility and increased metabolic clearance. Conversely, more polar analogues may exhibit better solubility but poorer membrane penetration. Therefore, a key strategy involves fine-tuning the lipophilic/hydrophilic balance of derivatives of this compound to achieve an optimal pharmacokinetic profile.

One approach to enhancing bioavailability is the formulation of poorly soluble drugs in self-emulsifying drug delivery systems (SEDDS). nih.gov These lipid-based formulations can improve drug solubilization in the gastrointestinal tract, leading to increased absorption. nih.gov The lipophilic nature of the heptyl chain in this compound makes it a suitable candidate for incorporation into such delivery systems.

The following table summarizes general strategies for modulating the pharmacokinetic properties of carbamate-containing compounds:

| Strategy | Effect on Pharmacokinetic Parameter | Rationale |

| Modification of Alkyl Chain Length | Alters lipophilicity, solubility, and membrane permeability | Shorter chains may increase aqueous solubility, while longer chains enhance lipophilicity. |

| Introduction of Polar Functional Groups | Increases hydrophilicity and aqueous solubility | Can reduce metabolic clearance by cytochrome P450 enzymes. |

| Bioisosteric Replacement of the tert-Butyl Group | Modulates metabolic stability and lipophilicity | Can block sites of metabolism and alter physicochemical properties. cambridgemedchemconsulting.com |

| Formulation with Lipid-Based Carriers | Enhances oral bioavailability | Improves dissolution and absorption of lipophilic compounds. nih.gov |

Exploration of pH- and Enzyme-Responsive Controlled Release Mechanisms

Controlled drug delivery systems aim to release a therapeutic agent at a specific site of action in a controlled manner, thereby maximizing efficacy and minimizing off-target effects. The structure of this compound can be adapted for the design of stimuli-responsive systems, particularly those that are sensitive to changes in pH or the presence of specific enzymes.

pH-Responsive Release:

The acidic microenvironment of tumors and intracellular compartments like endosomes and lysosomes can be exploited for targeted drug release. nih.gov Carbamate linkages can be engineered to be labile under acidic conditions. By incorporating pH-sensitive functional groups into derivatives of this compound, it is possible to create prodrugs that are stable at physiological pH (7.4) but release the active drug in acidic environments. nih.gov This can be achieved by introducing acid-cleavable bonds that are hydrolyzed at lower pH values. nih.gov

Enzyme-Responsive Release:

Elevated levels of certain enzymes are often associated with pathological conditions. This provides an opportunity for enzyme-triggered drug release. The terminal hydroxyl group of this compound can be functionalized with a linker that is a substrate for a specific enzyme. Upon enzymatic cleavage, the active drug is released. This approach allows for highly specific drug delivery to the target tissue, reducing systemic toxicity.

The following table outlines potential strategies for designing responsive release systems based on the this compound scaffold:

| Release Mechanism | Design Strategy | Trigger |

| pH-Responsive | Incorporation of acid-labile linkers (e.g., hydrazones, acetals) | Low pH environment (e.g., tumor microenvironment, endosomes) nih.gov |

| Enzyme-Responsive | Attachment of an enzyme-cleavable promoiety | Specific enzymes overexpressed in target tissues (e.g., proteases, phosphatases) |

Bioisosteric Replacements and Scaffold Modifications in Rational Drug Discovery

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. drughunter.com The tert-butyl group in this compound is a common motif in drug design, but it can sometimes be associated with poor metabolic stability. nih.gov

Replacing the tert-butyl group with a suitable bioisostere can lead to improved drug-like properties. For example, a trifluoromethyl oxetane (B1205548) has been evaluated as a tert-butyl isostere and has been shown to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com Other potential bioisosteres for the tert-butyl group include cyclopropyl, cyclobutyl, and isopropyl groups. researchgate.net

Scaffold modification of the heptyl chain can also be employed to explore new chemical space and improve biological activity. Introducing conformational constraints, such as rings or double bonds, can enhance binding affinity to the target protein by reducing the entropic penalty upon binding. Furthermore, the introduction of heteroatoms into the alkyl chain can create new hydrogen bonding interactions with the target, potentially increasing potency and selectivity. Research on heptyl carbamate analogs has shown that modifications to this part of the molecule can significantly impact inhibitory activity against certain enzymes. researchgate.net

The table below presents some potential bioisosteric replacements for the tert-butyl group and their expected impact on molecular properties:

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| Cyclopropyl | Mimics the steric bulk of the tert-butyl group with reduced lipophilicity. | Improved metabolic stability and aqueous solubility. |

| Cyclobutyl | Offers a different spatial arrangement of substituents compared to the tetrahedral tert-butyl group. | Can alter binding geometry and selectivity. |

| Trifluoromethyl Oxetane | Acts as a more polar and metabolically stable surrogate. cambridgemedchemconsulting.com | Decreased lipophilicity and improved pharmacokinetic profile. cambridgemedchemconsulting.com |

| Trimethylsilyl | Can lead to a significant reduction in lipophilicity. | May improve pharmaceutical properties without affecting biological activity. cambridgemedchemconsulting.com |

Conjugation Chemistry for Bioconjugates and Advanced Imaging Probes

The terminal hydroxyl group of this compound serves as a convenient handle for conjugation to other molecules, such as proteins, peptides, or fluorescent dyes. This allows for the creation of bioconjugates and advanced imaging probes with tailored properties.

For example, the hydroxyl group can be activated for coupling to an amine-containing molecule to form a carbamate or an ether linkage. Alternatively, it can be oxidized to an aldehyde or a carboxylic acid to facilitate other conjugation chemistries. The Boc-protected amine provides an orthogonal protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be used for further functionalization.

The heptyl chain acts as a flexible spacer or tether, separating the conjugated molecule from the functional moiety. This can be advantageous in minimizing steric hindrance and preserving the biological activity of the conjugated molecule. While no specific examples of this compound being used as a tether for BODIPY dyes were found in the search results, its structure is well-suited for such applications. The lipophilic nature of the linker could also facilitate the transport of polar molecules, such as fluorescent dyes, across cell membranes.

Biological and Biochemical Research Insights

Investigation of Metabolic Pathways and Biotransformation of Carbamate (B1207046) Derivatives

The biotransformation of xenobiotics like tert-Butyl (7-hydroxyheptyl)carbamate is a critical process that determines their biological activity, duration of action, and clearance from the body. This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Based on its chemical structure, this compound is expected to undergo several metabolic transformations. The primary routes of metabolism for similar aliphatic carbamates involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. nih.gov

One of the most probable metabolic pathways is the hydroxylation of the heptyl chain. This can occur at various positions, leading to the formation of diol derivatives. Additionally, the tert-butyl group is also susceptible to oxidation, which would result in the formation of a hydroxylated tert-butyl group. Another potential metabolic route is the N-dealkylation of the carbamate, although this is generally less common for tert-butyl protected amines due to steric hindrance.

Following these initial oxidative steps, the primary and any newly formed secondary hydroxyl groups can undergo Phase II conjugation reactions. The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety, significantly increasing the water solubility of the compound and facilitating its excretion. Sulfation, the addition of a sulfo group catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway. nih.gov

| Metabolic Reaction | Potential Metabolite | Enzyme Family |

|---|---|---|

| Aliphatic Hydroxylation | tert-Butyl (7-hydroxyheptan-x-yl)carbamate (x=2, 3, 4, 5, or 6) | Cytochrome P450 (CYP) |

| tert-Butyl Hydroxylation | (7-hydroxyheptyl)carbamate with a hydroxylated tert-butyl group | Cytochrome P450 (CYP) |

| Glucuronidation | tert-Butyl (7-(glucuronidyloxy)heptyl)carbamate | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | tert-Butyl (7-(sulfoxyoxy)heptyl)carbamate | Sulfotransferases (SULTs) |

The stability of the carbamate bond is a key determinant of the compound's biological lifetime. Generally, carbamates are more resistant to hydrolysis by proteases than amide bonds, which is one reason for their use as peptide bond surrogates in drug design. nih.gov However, the carbamate ester linkage can be susceptible to hydrolysis by other enzymes, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.gov

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines because of its relative stability under many conditions. organic-chemistry.orgwikipedia.org It is generally stable to basic and nucleophilic conditions but can be cleaved under acidic conditions. organic-chemistry.org In a physiological context, the enzymatic hydrolysis of the carbamate bond would release 7-aminoheptan-1-ol, tert-butanol (which would be further metabolized), and carbon dioxide. The rate of this hydrolysis would be a critical factor in the compound's pharmacokinetic profile.

| Enzyme Class | Predicted Interaction | Potential Outcome |

|---|---|---|

| Proteases | High stability | Resistance to proteolytic degradation |

| Carboxylesterases | Potential for hydrolysis | Cleavage of the carbamate bond |

| Cytochrome P450 | Oxidation of alkyl groups | Formation of hydroxylated metabolites |

Cellular Permeability and Membrane Transport Mechanisms

The ability of a compound to cross cellular membranes is fundamental to its biological activity. This is particularly important for reaching intracellular targets or for absorption and distribution throughout the body.

The cellular permeability of a molecule is largely governed by its physicochemical properties, including lipophilicity, size, and the presence of hydrogen bond donors and acceptors. This compound possesses a long alkyl chain and a tert-butyl group, which contribute to its lipophilic character. surrey.ac.uk This lipophilicity would generally favor its passive diffusion across the lipid bilayers of cell membranes. nih.gov

The potential for this compound to cross the blood-brain barrier (BBB) is also of interest. While lipophilicity is a prerequisite for BBB penetration, other factors such as interactions with efflux transporters (e.g., P-glycoprotein) can limit brain uptake. nih.gov Some carbamates are known to cross the BBB, while others are designed to be peripherally acting. researchgate.netresearchgate.net The specific properties of this compound would need to be experimentally determined to ascertain its BBB permeability.

| Structural Feature | Influence on Permeability | Rationale |

|---|---|---|

| Heptyl Chain | Increases | Contributes to lipophilicity |

| tert-Butyl Group | Increases | Enhances lipophilic character |

| Carbamate Group | Decreases | Hydrogen bonding capacity increases polarity |

| Hydroxyl Group | Decreases | Hydrogen bonding capacity increases polarity |

Receptor and Enzyme Binding Studies (when incorporated into biologically active molecules)

While this compound itself is not known to be a biologically active molecule, its structural motifs are relevant in the design of compounds that do interact with biological targets. The carbamate group is a key feature in many approved drugs. nih.gov

The carbamate linkage is often used as a bioisostere for the amide bond in peptides. nih.gov This substitution can confer improved metabolic stability while maintaining the ability to form crucial hydrogen bonds with protein targets. acs.org The geometry of the carbamate group can influence binding, and it can exist in both cis and trans conformations. nih.gov

The 7-hydroxyheptyl portion of the molecule provides a flexible linker that can be used to position a pharmacophore for optimal interaction with a binding site. The terminal hydroxyl group can also participate in hydrogen bonding with a receptor or be a site for further modification to modulate activity or pharmacokinetic properties. Carbamate-containing molecules have been shown to act as inhibitors of various enzymes, such as acetylcholinesterase, and can also interact with receptors, including melatonin receptors. researchgate.netwikipedia.org

| Carbamate Drug | Biological Target | Therapeutic Use |

|---|---|---|

| Rivastigmine | Acetylcholinesterase and Butyrylcholinesterase | Alzheimer's Disease |

| Felbamate | NMDA Receptor | Epilepsy |

| Carisoprodol | GABA-A Receptor | Muscle Relaxant |

Interactions with Subcellular Components and Broader Biological Systems

Upon entering a biological system, a compound like this compound will interact with various subcellular components. Its lipophilicity suggests that it may partition into lipid-rich environments, such as cell membranes and adipose tissue. researchgate.net This can lead to accumulation in these compartments, potentially prolonging its half-life in the body.

The compound may also bind non-specifically to plasma proteins, such as albumin. The extent of plasma protein binding is a critical pharmacokinetic parameter, as only the unbound fraction of a drug is generally available to exert its biological effect and to be metabolized and excreted. The degree of binding is often correlated with lipophilicity.

Within cells, the compound could potentially localize to various organelles. For instance, lipophilic weak bases have been shown to accumulate in lysosomes. The subcellular distribution will depend on a complex interplay of the compound's physicochemical properties and the biochemical environment of the different cellular compartments.

| Subcellular Component | Potential Interaction | Consequence |

|---|---|---|

| Plasma Proteins (e.g., Albumin) | Non-specific binding | Reduced free concentration, affecting distribution and clearance |

| Cell Membranes | Partitioning into the lipid bilayer | Potential for accumulation and effects on membrane properties |

| Adipose Tissue | Sequestration | Reservoir for the compound, potentially leading to a longer half-life |

| Lysosomes | Potential for accumulation | May influence subcellular distribution |

Studies on the Biological Activity of Carbamate Derivatives as Components of Complex Natural Products or Synthetic Molecules (e.g., cytotoxic activity of jaspine B intermediates)

Jaspine B, a natural product isolated from marine sponges, has garnered significant attention in the scientific community due to its potent cytotoxic activities against various cancer cell lines. mdpi.comnih.govub.edunih.govscilit.comepdf.pub The synthesis of jaspine B and its analogs is a complex process that often involves the use of protecting groups to control the reactivity of specific functional groups during the chemical transformations. One commonly employed protecting group in these synthetic pathways is the tert-butyl carbamate (Boc) group. scilit.com

Carbamate derivatives are integral intermediates in the multi-step total synthesis of jaspine B. scilit.com The synthesis often commences from a chiral precursor, and the introduction of a carbamate group, such as a Boc group, serves to protect the amine functionality. This protection is crucial for the successful execution of subsequent stereoselective reactions required to construct the complex architecture of jaspine B. scilit.com

While the primary role of carbamate intermediates in this context is synthetic, the broader class of carbamate-containing molecules has been shown to possess a wide range of biological activities. The carbamate functional group is a key structural motif in numerous pharmaceuticals and biologically active compounds.

The cytotoxic properties of the final product, jaspine B, are well-documented. It has demonstrated efficacy against a panel of human cancer cell lines. The mechanism of its cytotoxic action is believed to involve the disruption of cellular processes critical for cancer cell survival and proliferation. nih.gov

Although direct cytotoxic data for the intermediate, this compound, is not prominently available in the reviewed literature, the investigation into the biological activity of synthetic intermediates is a crucial aspect of drug discovery and development. Understanding the structure-activity relationships of these precursor molecules can provide valuable insights for the design of novel and more potent therapeutic agents.

The following table provides a summary of the cytotoxic activity of Jaspine B against various cancer cell lines, illustrating the potent biological activity of the final natural product, which is synthesized through carbamate intermediates.

| Cell Line | IC50 (µM) |

| A549 (Lung Carcinoma) | 0.01 µg/mL |

| P388 (Murine Leukemia) | 0.01 µg/mL |

| HT29 (Colon Adenocarcinoma) | 0.01 µg/mL |

| MEL28 (Melanoma) | 0.01 µg/mL |

Table 1. Cytotoxic Activity of Jaspine B. nih.gov

It is important to note that the biological activity of a synthetic intermediate may not be directly comparable to that of the final complex natural product. The structural complexity and specific stereochemistry of jaspine B are critical for its potent cytotoxicity. However, the study of its synthetic precursors, including carbamate derivatives, remains a valuable area of research for uncovering new leads in the development of anticancer agents.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Carbamate (B1207046) Synthesis